molecular formula C15H11ClO7 B1670221 Delphinidin CAS No. 528-53-0

Delphinidin

Cat. No. B1670221
CAS RN: 528-53-0
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Description

Delphinidin is an anthocyanidin, a primary plant pigment, and also an antioxidant . It gives blue hues to flowers in the genera Viola and Delphinium. It also gives the blue-red color of the grape variety Cabernet Sauvignon, and can be found in cranberries and Concord grapes as well as pomegranates .


Synthesis Analysis

Delphinidin and its glycosidic forms are biosynthesized from p-coumaric acid and malonic acid . It is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .


Molecular Structure Analysis

Delphinidin is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .


Chemical Reactions Analysis

Delphinidin exhibits several biological activities by distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Scientific Research Applications

Anticancer Properties

Delphinidin, a major anthocyanidin found in pigmented fruits and vegetables, has shown promising results in cancer research. In prostate cancer, delphinidin induces apoptosis in cancer cells and inhibits tumor growth, primarily through nuclear factor-kappaB signaling pathways (Hafeez et al., 2008). Similarly, it has demonstrated inhibitory effects on the growth of various breast cancer cell lines, including HER2-overexpressing and triple-negative breast cancer, by modulating signaling pathways like HER2 and Erk1/2 (Ozbay & Nahta, 2011). Delphinidin also shows potential in preventingmuscle atrophy, as seen in a study where it prevented weight loss in muscle induced by mechanical unloading, indicating its role in combating muscle degeneration (Murata et al., 2017).

Anti-Obesity and Metabolic Disease Prevention

Delphinidin has been found to inhibit adipogenesis, the process of cell differentiation into fat cells. In a study on 3T3-L1 pre-adipocyte cells, delphinidin reduced intracellular lipid accumulation and promoted lipolysis, suggesting its potential in preventing metabolic diseases like obesity (Rahman, Jeon, & Kim, 2016).

Neuroprotective and Cardiovascular Benefits

Delphinidin exhibits neuroprotective and cardiovascular protective effects. It protects endothelial cells from apoptosis through pathways involving nitric oxide and regulation of calcium homeostasis, which is crucial in preventing cardiovascular diseases (Martin, Giannone, Andriantsitohaina, & Martínez, 2003).

Antioxidant and Anti-inflammatory Effects

The compound's antioxidant properties have been widely recognized. For instance, in spinal cord injury models, delphinidin demonstrated significant anti-inflammatory effects, alleviating injury-induced inflammation through the NF-κB and p38-MAPK signaling pathways (Wang, Zhu, Ju, Liu, & Li, 2017). This highlights its potential in treating conditions associated with oxidative stress and inflammation.

Antidiabetic Effects

In diabetes research, delphinidin has shown potential in reducing the complications of diabetes mellitus. A study demonstrated that delphinidin could inhibit the albumin glycation reaction, a key factor in diabetes complications, suggesting its therapeutic potential in diabetes management (Gharib, Faezizadeh, & Godarzee, 2013).

Safety And Hazards

Delphinidin is not classified as a dangerous substance according to GHS . It has no hazard statements or precautionary statements .

Future Directions

Delphinidin is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research should focus on more animal and human studies to determine the true potential of Delphinidin .

properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
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InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
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Molecular Formula

C15H11ClO7
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Related CAS

13270-61-6 (Parent)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID701019982
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Molecular Weight

338.69 g/mol
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Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
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Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
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Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
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Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
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Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
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Product Name

Delphinidin

Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS RN

8012-95-1, 528-53-0, 8002-74-2
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Melting Point

0 °F (NIOSH, 2023), 0 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin
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Delphinidin
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Reactant of Route 6
Delphinidin

Citations

For This Compound
40,400
Citations
Y Noda, T Kaneyuki, A Mori… - Journal of agricultural and …, 2002 - ACS Publications
… delphinidin-3-(p-coumaroylrutinoside)-5-glucose (nasunin) strongly suggested that delphinidin … and their antioxidant activities we aimed to examine delphinidin and its analogues. In this …
Number of citations: 818 pubs.acs.org
K Patel, A Jain, DK Patel - Journal of Acute Disease, 2013 - Elsevier
… Delphinidin is an important anthocyanidins mainly present in the epidermal tissues of flowers and fruits. Delphinidin … analytical aspects of anthocyanidins ‘delphinidin’. This review will …
Number of citations: 62 www.sciencedirect.com
A Sharma, HK Choi, YK Kim, HJ Lee - International journal of molecular …, 2021 - mdpi.com
… properties of delphinidin-rich preparations and delphinidin alone both in vitro … delphinidin-mediated cell protection and cancer prevention; thus, we strongly recommend that …
Number of citations: 17 www.mdpi.com
L Estévez, RA Mosquera - The Journal of Physical Chemistry A, 2008 - ACS Publications
… the antioxidant activity of delphinidin, taking into account its acid/… , most stable tautomer of neutral delphinidin is obtained by … the antioxidant activity of delphinidin in nonpolar solvents as …
Number of citations: 80 pubs.acs.org
S Lamy, M Blanchette, J Michaud-Levesque… - …, 2006 - academic.oup.com
… ), delphinidin (Dp), malvidin (Mv), pelargonidin (Pg), peonidin (Pn), petunidin, (Pt)) and a glycosylated form of delphinidin [delphinidin 3-O… We present evidence that delphinidin acts as a …
Number of citations: 195 academic.oup.com
RR Watson, F Schönlau - Minerva Cardioangiol, 2015 - delphinol.com
… The investigation of affinities of different delphinidin anthocyanins showed that delphinidin 3,… than delphinidin-3-glucoside or delphinidin-3-sambubioside.Because delphinidin3-…
Number of citations: 79 www.delphinol.com
S Meiers, M Kemény, U Weyand… - Journal of agricultural …, 2001 - ACS Publications
The aglycons of the most abundant anthocyanins in food, cyanidin (cy) and delphinidin (del), were found to inhibit the growth of human tumor cells in vitro in the micromolar range, …
Number of citations: 355 pubs.acs.org
Y Katsumoto, M Fukuchi-Mizutani, Y Fukui… - Plant and cell …, 2007 - academic.oup.com
… the exclusive accumulation of delphinidin and the resulting color … delphinidin (up to 95%) and a novel bluish flower color. For more exclusive and dominant accumulation of delphinidin …
Number of citations: 596 academic.oup.com
LJ Porter, LN Hrstich, BG Chan - Phytochemistry, 1985 - Elsevier
The hydrolysis of proanthocyanidins to anthocyanidins in n-BuOH-HCl (95:5) has been shown to be an autoxidation, the yield of anthocyanidin being critically dependent on trace metal-…
Number of citations: 896 www.sciencedirect.com
L Favot, S Martin, T Keravis… - Cardiovascular …, 2003 - academic.oup.com
… In the present study, we demonstrate that delphinidin inhibits in vivo angiogenesis as well as endothelial cell migration and proliferation. Furthermore, we show that delphinidin inhibits …
Number of citations: 112 academic.oup.com

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